Mono(2-methylpentyl) Phthalate
Description
Contextualization of Phthalate (B1215562) Esters (PAEs) as Ubiquitous Environmental Xenobiotics
Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic organic compounds widely utilized as plasticizers to enhance the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC). researchgate.netsapub.org Their extensive application in a vast array of consumer and industrial products, including food packaging, personal care items, medical devices, and building materials, has led to their continuous release into the environment. researchgate.netiwaponline.comsfu.cabcerp.org Since phthalates are not chemically bound to the polymer matrix, they can readily leach, migrate, or volatilize into the surrounding environment, resulting in their ubiquitous presence in various environmental compartments such as air, water, soil, and sediment. sfu.caresearchgate.netpanda.orgresearchgate.net This widespread distribution has established PAEs as significant environmental xenobiotics, with detectable levels found globally. researchgate.netpanda.orgresearchgate.net
The environmental presence of certain PAEs has raised concerns due to their classification as endocrine-disrupting chemicals (EDCs). iwaponline.com These compounds have the potential to interfere with the endocrine systems of wildlife and humans. iwaponline.comnih.gov Consequently, several phthalates have been listed as priority pollutants by environmental protection agencies. nih.gov The constant and widespread human exposure to these chemicals occurs through various routes, including ingestion of contaminated food and water, inhalation of indoor and outdoor air, and dermal contact with phthalate-containing products. researchgate.netmdpi.com
Genesis and Significance of Phthalate Monoesters as Key Metabolites and Degradation Products
Phthalate diesters (PAEs) undergo transformation in both environmental and biological systems, leading to the formation of their corresponding phthalate monoesters (PMEs). This process primarily occurs through the hydrolysis of one of the ester bonds of the parent diester. core.ac.ukresearchgate.net In the environment, this degradation can be mediated by microbial activity in soil and sediment under both aerobic and anaerobic conditions. sfu.cacore.ac.uk Abiotic processes such as hydrolysis, particularly under acidic or alkaline conditions, also contribute to the formation of PMEs. researchgate.net
Within biological systems, the metabolism of PAEs is a crucial process that results in the formation of PMEs. nih.govnih.gov When ingested, PAEs are rapidly metabolized by enzymes in the body, primarily in the gastrointestinal tract, to their respective monoester metabolites. nih.govfrontiersin.org These PMEs are often considered the biologically active forms of phthalates. industrialchemicals.gov.au For instance, Di(2-ethylhexyl) phthalate (DEHP) is metabolized to mono(2-ethylhexyl) phthalate (MEHP). nih.gov Similarly, other common phthalates like dibutyl phthalate (DBP) and butyl benzyl (B1604629) phthalate (BBP) are metabolized to monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP), respectively. nih.govindustrialchemicals.gov.au These monoesters can be further metabolized through oxidation and subsequently excreted, primarily in the urine. nih.govresearchgate.net The presence of these monoester metabolites in urine is widely used as a biomarker for assessing human exposure to the parent phthalate compounds. mdpi.com
The formation of PMEs is significant because they are often more water-soluble than their parent diesters, which can influence their environmental transport and fate. core.ac.uk Furthermore, the toxicological properties of phthalates are often attributed to their monoester metabolites. industrialchemicals.gov.au
Current Research Landscape and the Specificity of Mono(2-methylpentyl) Phthalate within Phthalate Monoester Research
The focus of phthalate research has increasingly shifted from the parent diesters to their monoester metabolites, recognizing the latter's biological activity. industrialchemicals.gov.au A significant body of research exists on the common PMEs such as monoethyl phthalate (MEP), monobutyl phthalate (MBP), and mono(2-ethylhexyl) phthalate (MEHP), which are metabolites of some of the most widely used phthalates. nih.gov These studies have investigated their occurrence in various environmental media and biological samples, as well as their potential health implications. nih.gov
In contrast, research specifically on this compound is less extensive. This particular monoester is a metabolite of Di(2-methylpentyl) phthalate. While general analytical methods for detecting a range of phthalate monoesters in biological matrices like urine have been developed, specific data on the environmental occurrence, and biological detection of this compound are not as readily available in the mainstream scientific literature. nih.govnih.gov The available information often comes from broader studies that analyze a wide spectrum of phthalate metabolites. The study of less common phthalate monoesters like this compound is important for a comprehensive understanding of the risks associated with the entire class of phthalate compounds.
Interdisciplinary Research Imperatives for Phthalate Monoesters
A comprehensive understanding of the environmental and biological implications of phthalate monoesters necessitates a multidisciplinary research approach. iliauni.edu.ge This is crucial for addressing the complex challenges associated with these ubiquitous contaminants.
Key areas requiring interdisciplinary collaboration include:
Environmental Science and Chemistry: To develop more sensitive and on-site detection methods for a wider range of PMEs, including less-studied compounds like this compound, in various environmental matrices. iliauni.edu.ge This includes refining wastewater epidemiology to better account for the transformation of phthalates in sewer systems. researchgate.netiliauni.edu.ge
Toxicology and Endocrinology: To investigate the specific mechanisms of action of various PMEs and their potential as endocrine disruptors. frontiersin.orgindustrialchemicals.gov.au Comparative studies on the toxicity of parent diesters and their corresponding monoesters are essential. nih.gov
Biochemistry and Microbiology: To further elucidate the metabolic pathways of different phthalates in humans and other organisms, and to explore the potential of microorganisms for the bioremediation of phthalate-contaminated environments. iliauni.edu.gedoi.org
Public Health and Epidemiology: To assess human exposure levels to a broad range of PMEs through biomonitoring studies and to understand the potential links between exposure and various health outcomes. mdpi.com This requires robust analytical methods and an understanding of the sources and pathways of exposure. umweltbundesamt.de
By integrating knowledge from these diverse fields, researchers can develop a more complete picture of the lifecycle of phthalates, from their release into the environment to their metabolic fate in biological systems, ultimately informing risk assessment and regulatory decisions. iliauni.edu.ge
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-methylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |
InChI Key |
QKXJNQGKOMZDPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Environmental Occurrence and Distribution of Phthalate Monoesters
Environmental Pathways Leading to the Formation of Phthalate (B1215562) Monoesters
Phthalate monoesters are not typically produced for industrial use but are formed in the environment through the degradation of their parent diester compounds. researchgate.net The primary pathways for their formation are hydrolysis and microbial degradation.
Hydrolysis of Parent Phthalate Diesters in Aqueous and Soil Environments
The initial step in the environmental degradation of phthalate diesters is the hydrolysis of one of the ester bonds, which results in the formation of a phthalate monoester and an alcohol. mdpi.comresearchgate.net This chemical reaction can occur abiotically in both water and soil environments. nih.govscielo.org.za The rate of hydrolysis is influenced by factors such as pH and temperature. tandfonline.com For instance, studies on dibutyl phthalate (DBP) have shown that its decomposition in soil is enhanced by an increase in soil pH from 5.2 to 7.0 and a rise in temperature from 23°C to 30°C. tandfonline.com While this process can happen without biological assistance, it is often mediated and accelerated by enzymes present in the environment.
Microbial Degradation Processes Contributing to Monoester Formation
Microbial activity is a significant contributor to the formation of phthalate monoesters in the environment. d-nb.inforesearchgate.net A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalate diesters under aerobic and anaerobic conditions. d-nb.inforesearchgate.netresearchgate.net These microbes produce enzymes called esterases or hydrolases that catalyze the breakdown of phthalate diesters into their corresponding monoesters and alcohols. nih.govresearchgate.net This enzymatic hydrolysis is a critical step in the detoxification and further degradation of phthalates. nih.gov For example, esterases from bacteria such as Bacillus subtilis and Geobacillus sp. have been shown to effectively degrade DBP and diethylhexyl phthalate (DEHP) in both aqueous and soil systems. nih.gov The resulting monoesters can then be further metabolized by microorganisms. researchgate.net
Detection and Quantification of Phthalate Monoesters in Environmental Compartments
As primary metabolites of widely used plasticizers, phthalate monoesters have been detected in various environmental matrices across the globe. Their presence serves as an indicator of phthalate contamination.
Aquatic Systems (e.g., wastewater, river water, sediments)
Phthalate monoesters are frequently detected in aquatic environments, including wastewater, rivers, and sediments. researchgate.netepa.gov Municipal wastewater is considered a primary source of these compounds in aquatic systems. epa.gov
In a study of the Tama River in Japan, Monomethyl phthalate (MMP), Mono-n-butyl phthalate (MBP), and Mono-(2-ethylhexyl) phthalate (MEHP) were detected in filtered water samples at concentrations ranging from 0.030 to 0.340 μg/L, 0.010 to 0.480 μg/L, and 0.010 to 1.30 μg/L, respectively. researchgate.netnih.gov The concentrations of MBP and MEHP in the river water were found to be slightly lower than their parent diesters, DBP and DEHP. nih.gov In another study, concentrations of MBP and MEHP in sediments from Tianjin, China, were found to range from not detected to 57.1 ng/g and not detected to 166.7 ng/g, respectively. researchgate.net The presence of phthalate monoesters is often correlated with their parent diesters, showing similar spatial distribution characteristics. epa.gov
Table 1: Concentration of Phthalate Monoesters in Aquatic Systems
| Phthalate Monoester | Environmental Matrix | Location | Concentration Range |
|---|---|---|---|
| Monomethyl phthalate (MMP) | River Water | Tama River, Japan | 0.030 - 0.340 µg/L |
| Mono-n-butyl phthalate (MBP) | River Water | Tama River, Japan | 0.010 - 0.480 µg/L |
| Mono-(2-ethylhexyl) phthalate (MEHP) | River Water | Tama River, Japan | 0.010 - 1.30 µg/L |
| Mono-n-butyl phthalate (MBP) | Sediment | Tianjin, China | ND - 57.1 ng/g |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Sediment | Tianjin, China | ND - 166.7 ng/g |
| Monoethyl phthalate (MEP) | Wastewater | Not specified | 4.6 ng/mL |
ND: Not Detected
Terrestrial Systems (e.g., soil, dust)
Phthalate monoesters are also found in terrestrial environments such as soil and dust. researchgate.net Their presence in soil can be attributed to the degradation of phthalate diesters from sources like sewage sludge application and the use of plastic mulch in agriculture. tandfonline.comnih.gov Indoor dust can also be a significant reservoir for these compounds.
A study in Novi Sad, Serbia, which was the first to report on phthalic acid esters in street dust, detected six different parent phthalates in all soil and street dust samples, with concentrations ranging from 0.0002 mg/kg to 4.82 mg/kg. nih.gov Di-(2-ethylhexyl) phthalate (DEHP) was the most dominant, accounting for 70-96% of the total. nih.gov The highest total concentrations were found in city parks, with up to 2.12 mg/kg in soil and 5.45 mg/kg in street dust. nih.gov While this study focused on the parent diesters, the presence of these compounds implies the concurrent formation and presence of their corresponding monoesters in the soil and dust.
Table 2: Concentration of Parent Phthalate Diesters in Terrestrial Systems
| Phthalate Diester | Environmental Matrix | Location | Concentration Range | Total Concentration (Σ6PAEs) |
|---|---|---|---|---|
| Six Phthalic Acid Esters | Soil | Novi Sad, Serbia | 0.0002 - 4.82 mg/kg | Up to 2.12 mg/kg |
| Six Phthalic Acid Esters | Street Dust | Novi Sad, Serbia | 0.0002 - 4.82 mg/kg | Up to 5.45 mg/kg |
| Fifteen Phthalate Esters | Soil | South China | 0.445 - 4.473 mg/kg | - |
| Di(2-Ethylhexyl) phthalate (DEHP) | Soil | South China | 0.129 - 2.628 mg/kg | - |
Atmospheric Presence (e.g., particulate matter)
Phthalate diesters are semi-volatile organic compounds that can be released from various products into the air, where they can exist in both the gas phase and adsorbed to particulate matter. pku.edu.cnescholarship.org Their monoester metabolites can also be present in the atmosphere, although they are generally less volatile. The atmospheric transport and deposition of these compounds contribute to their widespread environmental distribution. nih.govacs.org
Studies of atmospheric particulate matter have primarily focused on the parent phthalate diesters. For instance, in Mexico City, DEHP and Di-n-butyl phthalate (DnBP) were found in higher concentrations on airborne particles during warmer months, with the highest concentration of DEHP reaching 229.7 μg/g of particles in PM2.5. lu.se In an office environment, the gas phase was dominated by dimethyl phthalate (DMP) and diethyl phthalate (DEP), while the inhalable particulate fraction was dominated by dibutyl phthalate (DBP) and DEHP. nih.gov The presence of these parent compounds in atmospheric particulate matter suggests that their degradation to monoesters can occur in this environmental compartment as well, or that monoesters formed on surfaces can become airborne with dust particles.
Table 3: Concentration of Parent Phthalate Diesters in Atmospheric Particulate Matter
| Phthalate Diester | Location | Particle Size | Concentration |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Mexico City | PM2.5 | Up to 229.7 µg/g of particles |
| Diisobutyl phthalate (DIBP) | Lake Chaohu, China | Atmospheric Particles | Median: 4125 pg/m³ (lakeshore) - 5059 pg/m³ (downtown) for Σ13PAEs |
| Dibutyl phthalate (DBP) | Lake Chaohu, China | Atmospheric Particles | - |
Global and Regional Distribution Patterns of Phthalate Monoesters in Environmental Media
Data specifically detailing the global and regional distribution patterns of Mono(2-methylpentyl) Phthalate in environmental media such as water, soil, air, and sediment are not available in the current body of scientific literature. Research and monitoring studies to date have not reported the detection or quantification of this specific phthalate monoester in environmental samples.
Table 1: Concentration of this compound in Various Environmental Media
| Environmental Medium | Geographical Location | Concentration Range | Reference |
|---|---|---|---|
| Air | Not Reported | No Data Available | N/A |
| Water | Not Reported | No Data Available | N/A |
| Soil | Not Reported | No Data Available | N/A |
| Sediment | Not Reported | No Data Available | N/A |
Environmental Degradation and Transformation Pathways of Phthalate Monoesters
Microbial Biodegradation of Phthalate (B1215562) Monoesters
The primary route for the elimination of phthalate monoesters from the environment is microbial biodegradation. researchgate.net This process occurs under both aerobic and anaerobic conditions, with distinct enzymatic pathways. researchgate.netnih.gov The initial step in the degradation of phthalate diesters is the hydrolysis of an ester bond to form the corresponding monoester and an alcohol. d-nb.infomdpi.com The subsequent degradation of the monoester is a critical step in the complete mineralization of these compounds.
Aerobic Degradation Mechanisms and Identified Microbial Strains
Under aerobic conditions, microorganisms utilize oxygen-dependent enzymatic reactions to break down phthalate monoesters. The typical pathway involves the initial hydrolysis of the remaining ester linkage by esterase enzymes, yielding phthalic acid and the corresponding alcohol (in this case, 2-methylpentanol). nih.gov The resulting phthalic acid is then channeled into a central metabolic pathway. This conversion is initiated by dioxygenase enzymes that hydroxylate the aromatic ring. d-nb.infonih.gov The dihydroxylated intermediate, protocatechuate, is a key product which then undergoes ring cleavage, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.govnih.gov
A diverse range of bacteria capable of degrading phthalates have been isolated from various environments. Strains belonging to the genera Gordonia, Pseudomonas, and Rhodococcus are frequently cited for their efficiency in breaking down these compounds. nih.govnih.govmdpi.com For instance, Gordonia sp. has been shown to effectively degrade a range of phthalates, including those with varying molecular weights. nih.govresearchgate.net Similarly, various Pseudomonas and Rhodococcus species are known to metabolize phthalates, first hydrolyzing them to monoesters and then to phthalic acid. nih.govresearchgate.net
Table 1: Examples of Microbial Strains Involved in Aerobic Phthalate Degradation
| Microbial Genus | Degraded Phthalate Compound(s) | Key Findings |
|---|---|---|
| Gordonia | Di-(2-ethylhexyl) phthalate (DEHP), Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP), Di-n-octyl phthalate (DnOP) | Capable of utilizing various PAEs as a sole carbon source and can tolerate high concentrations. nih.govmdpi.com A specific hydrolase for Mono-(2-ethylhexyl) phthalate has been purified from a Gordonia species. nih.gov |
| Pseudomonas | Di-(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP) | Strains are widely reported to initiate degradation via hydrolysis of diesters to monoesters. nih.govresearchgate.netresearchgate.net |
| Rhodococcus | Di-(2-ethylhexyl) phthalate (DEHP) | Efficiently degrades DEHP by first converting it to Mono-(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid. researchgate.net |
Anaerobic Degradation Mechanisms and Pathways
In the absence of oxygen, the degradation of phthalate monoesters proceeds through fundamentally different biochemical reactions. researchgate.netnih.gov After the initial hydrolysis to phthalic acid, anaerobic bacteria employ a strategy that does not involve oxygenases. The process is initiated by the activation of the phthalic acid molecule through thioesterification with coenzyme A (CoA), a reaction catalyzed by a CoA transferase or ligase. researchgate.netnih.govsemanticscholar.org
This activation results in the formation of a highly unstable intermediate, phthaloyl-CoA. nih.govnih.gov This intermediate is then subjected to decarboxylation, where one of the carboxyl groups is removed. researchgate.net This critical step is catalyzed by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase. researchgate.netbiorxiv.org The product of this reaction is benzoyl-CoA, a central intermediate in the anaerobic metabolism of a wide variety of aromatic compounds, which is then further degraded. semanticscholar.orgnih.gov
Table 2: Key Stages of Anaerobic Phthalate Degradation
| Stage | Description | Key Intermediate(s) |
|---|---|---|
| Activation | Phthalic acid is activated by the addition of Coenzyme A (CoA). researchgate.netnih.gov | Phthaloyl-CoA |
| Decarboxylation | The phthaloyl-CoA intermediate is decarboxylated, removing one carboxyl group. researchgate.netnih.gov | Benzoyl-CoA |
| Further Metabolism | Benzoyl-CoA enters the central anaerobic degradation pathway for aromatic compounds. nih.gov | Various downstream metabolites |
Enzymatic Systems Involved in Phthalate Monoester Biotransformation
The biotransformation of phthalate monoesters is mediated by a specific suite of enzymes. In aerobic pathways, the key enzymes are esterases, which catalyze the hydrolysis of the monoester to phthalic acid. d-nb.info Following this, the degradation of phthalic acid is carried out by multi-component enzyme systems, primarily phthalate dioxygenases. researchgate.net These enzymes, such as phthalate-3,4-dioxygenase and phthalate-4,5-dioxygenase, introduce two hydroxyl groups onto the aromatic ring. researchgate.netresearchgate.net The resulting cis-diol is then rearomatized by a cis-diol-dehydrogenase, leading to a dihydroxyphthalate intermediate that is subsequently decarboxylated to protocatechuate. researchgate.netresearchgate.net
Under anaerobic conditions, the enzymatic machinery is distinct. The activation step involves either a succinyl-CoA:phthalate CoA transferase or a phthalate-CoA ligase. researchgate.netnih.gov The subsequent and crucial decarboxylation is performed by phthaloyl-CoA decarboxylase, which is a member of the UbiD enzyme family and requires a specialized prenylated flavin mononucleotide (prFMN) cofactor to function. d-nb.inforesearchgate.net
Table 3: Key Enzymes in Phthalate Monoester Degradation Pathways
| Pathway | Enzyme | Function |
|---|---|---|
| Aerobic | Esterase | Hydrolyzes the monoester to phthalic acid and an alcohol. d-nb.info |
| Phthalate-3,4-dioxygenase | Introduces two hydroxyl groups onto the phthalate ring. researchgate.netresearchgate.net | |
| cis-diol-dehydrogenase | Rearomatizes the cis-diol intermediate. researchgate.net | |
| Anaerobic | Phthalate-CoA transferase / ligase | Activates phthalic acid to phthaloyl-CoA. researchgate.netnih.gov |
Factors Influencing Microbial Degradation Kinetics
The rate and efficiency of microbial degradation of phthalate monoesters are significantly influenced by various environmental parameters. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.
pH: The pH of the environment can impact both the microbial communities and the activity of their degradative enzymes. Optimal pH ranges for phthalate degradation are often found to be near neutral (pH 7.0). nih.govnih.gov
Temperature: Temperature affects microbial metabolic rates. Studies have shown that phthalate degradation is generally most efficient within a mesophilic temperature range, typically between 30°C and 34°C. nih.govnih.gov
Salinity: Salinity can be a limiting factor for many microbial processes, although specific halophilic or halotolerant microorganisms can degrade pollutants in saline environments.
Microbial Community Structure: The presence of specific microbial consortia can enhance degradation. Different species may perform different steps in the degradation pathway, leading to more complete mineralization than a single species could achieve. researchgate.net The initial concentration of the phthalate can also influence kinetics, with very high concentrations potentially inhibiting microbial activity. nih.govnih.gov
Table 4: Environmental Factors Affecting Phthalate Biodegradation
| Factor | Influence on Degradation Kinetics | Optimal Range (Example) |
|---|---|---|
| pH | Affects enzyme activity and microbial viability. | Typically neutral (e.g., ~7.0). nih.govnih.gov |
| Temperature | Influences microbial growth and metabolic rates. | Mesophilic range (e.g., 30-34°C). nih.gov |
| Substrate Concentration | High concentrations can be inhibitory to microbial growth. | Varies by strain; e.g., Gordonia sp. can degrade concentrations up to 1000 mg/L. nih.gov |
| Microbial Consortia | Synergistic interactions can lead to more efficient and complete degradation. | N/A |
Abiotic Environmental Degradation of Phthalate Monoesters
While microbial activity is the dominant degradation pathway, abiotic processes can also contribute to the transformation of phthalate monoesters in the environment, primarily through photodegradation.
Photodegradation Mechanisms
Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. nih.gov Phthalate esters and their monoesters can absorb UV light, which can lead to the cleavage of chemical bonds. The efficiency of direct photolysis is often dependent on the specific chemical structure and environmental conditions. nih.gov
The process can be significantly enhanced by the presence of photosensitive substances, such as titanium dioxide (TiO₂) or dissolved organic matter, which act as photocatalysts. frontiersin.org These substances absorb light energy and generate highly reactive oxygen species, such as hydroxyl radicals, which can then attack and degrade the phthalate monoester molecule. researchgate.net Studies on various phthalate esters have shown that photodegradation rates are influenced by pH and the length of the alkyl chain, with longer chains sometimes leading to easier removal. nih.govfrontiersin.org
Table 5: Summary of Phthalate Photodegradation Findings
| Phthalate Ester | Conditions | Key Findings |
|---|---|---|
| DMP, DEP, DBP | UV, UV/TiO₂, UV-Vis/Bi₂WO₆ | The UV/TiO₂ system showed the strongest degradation ability. Degradation was easier for longer aliphatic chains. frontiersin.org |
| BBP, DBP, DEHP, DINP | Natural sunlight | Photolysis was the main contributor to abiotic degradation. Degradability was in the order: DINP > DBP, BBP > DEHP. nih.gov |
Chemical Hydrolysis in Environmental Matrices
Chemical hydrolysis is a significant abiotic degradation pathway for phthalate esters in the environment. researchgate.net This process involves the cleavage of the ester bond, which for a monoester like Mono(2-methylpentyl) Phthalate, would lead to the formation of phthalic acid and 2-methylpentanol. The rate of hydrolysis for phthalate esters is highly dependent on the pH of the surrounding environmental matrix. researchgate.net
Generally, the hydrolysis of phthalate esters is slow at a neutral pH. researchgate.net However, the rate of this reaction increases significantly under both acidic and, more substantially, basic (alkaline) conditions. researchgate.net It is estimated that alkaline hydrolysis is several orders of magnitude faster than acid-catalyzed hydrolysis. researchgate.net Temperature also plays a critical role, with higher temperatures generally increasing the rate of hydrolysis. researchgate.net
The structure of the alcohol side chain, including branching, can influence the rate of hydrolysis due to steric hindrance. oup.com For this compound, the branched structure of the 2-methylpentyl group might affect its hydrolysis rate compared to linear isomers, though specific data are not available.
| Factor | Influence on Chemical Hydrolysis of Phthalate Monoesters |
| pH | Rate is negligible at neutral pH, but increases under acidic and especially alkaline conditions. researchgate.net |
| Temperature | Higher temperatures generally accelerate the rate of hydrolysis. researchgate.net |
| Molecular Structure | Steric hindrance from branched alkyl chains can influence the hydrolysis rate. oup.com |
Environmental Persistence and Mobility of Phthalate Monoesters
The environmental persistence and mobility of this compound, like other phthalate monoesters, are determined by a combination of its chemical properties and the characteristics of the surrounding environment. While biodegradation is considered the most significant degradation process for phthalate esters in aquatic environments, their persistence can be prolonged in anaerobic, cold, or nutrient-poor (oligotrophic) conditions. oup.com
The mobility of phthalate monoesters in the environment is largely governed by their sorption to soil and sediment. sfu.ca The organic carbon content of the soil or sediment is a key factor, with higher organic carbon leading to greater sorption and consequently, lower mobility. sfu.ca The length and structure of the alkyl chain of the phthalate monoester also play a role. Generally, longer alkyl chains are associated with higher hydrophobicity, leading to stronger sorption to sediment and organic matter. mdpi.com This suggests that this compound, with its six-carbon branched alkyl chain, would likely exhibit significant sorption in environments rich in organic matter.
The water solubility of phthalate esters decreases as the molecular weight and the length of the alkyl chain increase. oup.com This lower water solubility for higher molecular weight phthalates contributes to their tendency to partition from water to sediment. oup.com
| Property | Influence on Environmental Fate of Phthalate Monoesters |
| Biodegradation | The primary degradation pathway in many environments, but can be slow under certain conditions. oup.com |
| Sorption | Strongly influenced by the organic carbon content of soil and sediment; higher organic carbon leads to less mobility. sfu.ca |
| Alkyl Chain Length | Longer chains generally lead to lower water solubility and stronger sorption. oup.commdpi.com |
| Environmental Conditions | Persistence is enhanced in anaerobic, cold, and oligotrophic environments. oup.com |
Metabolism and Biotransformation of Phthalate Monoesters in Organisms
Primary Hydrolysis of Diester Phthalates to Monoesters in Biological Systems
The formation of Mono(2-methylpentyl) Phthalate (B1215562) occurs through the primary hydrolysis of its parent compound, Di(2-methylpentyl) Phthalate. This essential first step in phthalate metabolism is catalyzed by a range of non-specific esterase and lipase (B570770) enzymes present in the body. mdpi.commdpi.comresearchgate.net These enzymes cleave one of the two ester bonds of the phthalate diester, releasing the monoester and an alcohol, in this case, 2-methyl-1-pentanol.
This hydrolytic process is not confined to a single organ; it occurs in various tissues, with significant activity found in the intestines, liver, and blood plasma. mdpi.comresearchgate.net The rapid cleavage of diesters into their corresponding monoesters is a critical activation step, as the monoester form is often the primary species responsible for biological activity. mdpi.com
| Enzyme Class | Specific Examples | Primary Location of Activity | Function |
|---|---|---|---|
| Carboxylesterases | CES1, CES2 | Liver, Small Intestine | Catalyzes the cleavage of one ester bond from the phthalate diester. mdpi.com |
| Lipases | Pancreatic Lipase, Tissue Lipases | Intestine, various tissues | Contributes to the hydrolysis of phthalate diesters into their monoester forms. mdpi.comnih.govnih.gov |
Secondary Metabolic Pathways of Phthalate Monoesters
Once formed, Mono(2-methylpentyl) Phthalate, like other high-molecular-weight phthalate monoesters, undergoes extensive Phase I and Phase II secondary metabolism before excretion. These pathways target the alkyl side-chain for modification and subsequently conjugate the molecule to enhance its hydrophilicity.
The 2-methylpentyl side-chain of the monoester is the primary site for a variety of oxidative reactions. These enzymatic processes, often mediated by cytochrome P450 enzymes, introduce polar functional groups onto the alkyl chain. mdpi.comnih.gov This oxidative metabolism is a key detoxification step for higher-molecular-weight phthalates. nih.gov
The metabolic pathway for this compound is expected to be analogous to that of other branched-chain phthalates like Mono(2-ethylhexyl) Phthalate (MEHP). The common oxidative modifications include:
Hydroxylation: The addition of a hydroxyl (-OH) group at various positions along the alkyl chain, particularly at the terminal (ω) and sub-terminal (ω-1) carbons. mdpi.comnih.gov
Oxo-formation: The subsequent oxidation of a secondary hydroxyl group to a ketone (oxo) group. nih.gov
Carboxylation: Further oxidation of a terminal hydroxyl group or cleavage of the side chain leads to the formation of a carboxylic acid (-COOH) group. libretexts.orgquimicaorganica.orgpearson.comlibretexts.org
β-oxidation: In some cases, the alkyl chain can be shortened through processes similar to fatty acid β-oxidation. frontiersin.org
These oxidative steps result in a variety of secondary metabolites. For example, the metabolism of MEHP produces well-known metabolites such as mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP), which are often found in higher concentrations in urine than the primary monoester itself. nih.govnih.gov A similar cascade of oxidized metabolites would be expected from this compound.
Following side-chain oxidation, or for a portion of the primary monoester directly, Phase II conjugation reactions occur. The most significant of these in mammals is glucuronidation. nih.govnih.gov In this reaction, the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid molecule to the monoester's carboxylic acid group. mdpi.comproquest.commdpi.com This process significantly increases the water solubility of the metabolite, preventing its reabsorption in the kidneys and facilitating its efficient excretion in urine. nih.govproquest.comnih.gov
The extent of glucuronidation can vary depending on the structure of the phthalate monoester. More lipophilic monoesters tend to be extensively glucuronidated, with only a small fraction excreted in their free, unconjugated form. nih.gov While glucuronidation is the predominant pathway in humans, other conjugation reactions such as sulfation can also occur. nih.gov In plant species, different conjugation pathways have been observed, including malonylation and glycosylation, where malonyl or glucose groups are attached to the monoester. researchgate.net
| Pathway Type | Reaction | Key Enzymes | Purpose |
|---|---|---|---|
| Side-Chain Oxidation | Hydroxylation, Oxo-formation, Carboxylation | Cytochrome P450 family | Increases polarity by adding oxygen-containing functional groups to the alkyl chain. mdpi.comnih.gov |
| Conjugation | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Greatly increases water solubility to facilitate urinary excretion. mdpi.comproquest.com |
| Conjugation (Plants) | Malonylation, Glycosylation | Malonyltransferases, Glycosyltransferases | Plant-specific detoxification pathway to increase polarity for storage or excretion. researchgate.net |
Identification and Characterization of Phthalate Monoester Metabolites
The identification and quantification of phthalate metabolites are crucial for assessing human exposure. This is accomplished using advanced analytical techniques and comparative studies across different biological systems.
Modern analytical chemistry provides highly sensitive and specific methods for detecting phthalate metabolites in biological matrices such as urine and serum. The most common and robust approaches involve chromatography coupled with mass spectrometry. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying known phthalate metabolites. rsc.orgresearchgate.net It offers high selectivity and sensitivity, allowing for the detection of metabolites at very low concentrations (ng/mL range). rsc.orgresearchgate.net Methods often involve an initial enzymatic step to deconjugate glucuronidated metabolites, followed by solid-phase extraction (SPE) to clean up the sample before analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, often requiring a derivatization step to make the polar metabolites volatile enough for gas chromatography.
Stable Isotope Labeling with High-Resolution Mass Spectrometry (HRMS): For discovering and identifying previously unknown metabolites, non-targeted screening methods are employed. researchgate.net A powerful strategy involves exposing a biological system to a stable isotope-labeled (e.g., ¹³C or ²H) parent phthalate. nih.govnih.gov The labeled metabolites can be distinguished from the complex background of the biological matrix by their unique mass signature, allowing for their confident identification using HRMS. nih.govcreative-proteomics.com This metabolomics approach provides a comprehensive profile of biotransformation products. researchgate.net
The metabolic pathways and the rate of biotransformation of phthalates can vary significantly between different species. nih.gov Therefore, data from animal models must be extrapolated to humans with caution. For instance, studies on DEHP have shown that rodents exhibit extensive oxidative metabolism, whereas humans and monkeys tend to excrete a larger proportion of metabolites as glucuronide conjugates. nih.gov The activity of key metabolic enzymes like lipases and UGTs can differ by orders of magnitude between species such as mice, rats, and marmosets. nih.gov
Metabolomic studies comparing different model systems provide valuable insights.
Rodent Models: Rats and mice are commonly used to study phthalate toxicity and metabolism. However, differences in enzyme activity can lead to different metabolite profiles compared to humans. researchgate.net For example, the rate of MEHP glucuronidation in liver and intestinal microsomes varies markedly between humans, dogs, rats, and mice. epa.gov
Plant Systems: Plants also metabolize phthalates, but through distinct pathways. Studies in Arabidopsis thaliana have shown that phthalate monoesters can undergo hydroxylation and carboxylation, similar to mammals, but the primary conjugation reactions involve glycosylation and malonylation rather than glucuronidation. researchgate.net These plant-specific conjugates could be deconjugated back to bioactive monoesters upon human consumption of contaminated plants. researchgate.net
These comparative studies are essential for building a complete picture of the environmental fate of phthalates and for accurately assessing the risks associated with exposure from various sources. frontiersin.orgnih.gov
| Organism/System | Primary Hydrolysis | Key Oxidative Pathways | Dominant Conjugation Pathway | Reference |
|---|---|---|---|---|
| Humans | Esterases, Lipases | Hydroxylation, Carboxylation | Glucuronidation | mdpi.comnih.gov |
| Rodents (Rats, Mice) | Esterases, Lipases | Extensive Hydroxylation, Carboxylation | Glucuronidation (variable rates) | nih.govnih.govresearchgate.net |
| Plants (e.g., Arabidopsis) | Present | Hydroxylation, Carboxylation | Glycosylation, Malonylation | researchgate.net |
Toxicokinetics of Phthalate Monoesters and their Oxidative Metabolites (e.g., absorption, distribution, excretion rates)
The toxicokinetics of phthalate monoesters, which are the primary metabolites of phthalate diesters, and their subsequent oxidative metabolites, are crucial for understanding their biological effects. While specific studies on this compound are limited, the toxicokinetic profile can be largely inferred from closely related and extensively studied phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP). The general pathway involves rapid absorption, wide distribution throughout the body, extensive metabolism, and prompt excretion.
Absorption:
Phthalate diesters are readily hydrolyzed to their corresponding monoesters in the gastrointestinal tract by lipases prior to absorption. Therefore, exposure to di(2-methylpentyl) phthalate results in the formation of this compound, which is then absorbed. Studies on analogous compounds suggest that the absorption of phthalate monoesters from the gastrointestinal tract is rapid and efficient.
Distribution:
Following absorption, phthalate monoesters are distributed to various tissues. Research on MEHP in rats has demonstrated distribution to the liver, kidneys, and other tissues. Phthalates are lipophilic compounds, which suggests a potential for distribution to adipose tissue. The binding of phthalate monoesters to plasma proteins, such as albumin, can also influence their distribution within the body.
Metabolism and Excretion:
Once absorbed, phthalate monoesters undergo further metabolism, primarily through oxidation of the alkyl side chain. This process creates a series of oxidative metabolites. For phthalates with longer alkyl chains, such as those related to this compound, these oxidized metabolites are typically the most abundant forms found in urine. The initial monoester is often a minor urinary metabolite.
These metabolites can be excreted in the urine either in their free form or as glucuronide conjugates, a process which increases their water solubility and facilitates elimination from the body. The excretion of phthalate metabolites is generally rapid, with elimination half-lives for compounds like MEHP being in the range of hours. This rapid excretion prevents significant bioaccumulation from single exposures, although continuous exposure can lead to persistent levels of metabolites in the body.
The table below summarizes key toxicokinetic parameters for MEHP, which can be considered indicative for this compound.
| Parameter | Finding for Mono(2-ethylhexyl) phthalate (MEHP) |
| Absorption | Rapidly absorbed from the gastrointestinal tract following hydrolysis of the parent diester. |
| Distribution | Distributed to various tissues, with notable concentrations in the liver and kidneys. |
| Metabolism | Undergoes extensive oxidative metabolism of the alkyl side chain. |
| Excretion | Primarily excreted in the urine as oxidized metabolites and their glucuronide conjugates. |
| Elimination Half-life | Relatively short, on the order of several hours. |
Detailed research on various phthalate monoesters has consistently shown that the parent diester is quickly broken down, and the resulting monoester is the biologically active form that enters systemic circulation. The subsequent metabolic steps are aimed at detoxifying and eliminating the compound. The rate and profile of metabolite excretion can be influenced by factors such as the specific phthalate, the dose, and the species being studied.
The following table presents a generalized view of the metabolic pathway and excretion products based on studies of similar long-chain phthalates.
| Compound Type | Role in Toxicokinetics | Primary Excretion Route |
| Phthalate Diester (e.g., Di(2-methylpentyl) phthalate) | Precursor to the active monoester. | Not significantly absorbed intact. |
| This compound | Primary absorbed and biologically active metabolite. | Minor component in urine. |
| Oxidative Metabolites | Products of Phase I metabolism of the monoester. | Major components in urine. |
| Glucuronide Conjugates | Products of Phase II metabolism, increasing water solubility. | Excreted in urine. |
Biomonitoring and Exposure Assessment Methodologies for Phthalate Monoesters
Selection and Validation of Phthalate (B1215562) Monoester Metabolites as Biomonitoring Markers
The selection of a suitable biomarker is a critical first step in assessing exposure to a specific phthalate. In humans, parent phthalate diesters are quickly hydrolyzed to their corresponding monoesters. nih.govnih.gov These monoesters, such as Mono(2-methylpentyl) Phthalate derived from Di(2-methylpentyl) Phthalate, can be further metabolized through oxidation. nih.gov
The validation of these metabolites as reliable biomonitoring markers involves several key considerations:
Specificity: The metabolite should be unique to the parent phthalate to avoid ambiguity in exposure assessment.
Sensitivity: The concentration of the biomarker in biological matrices should be high enough for reliable detection, even at low exposure levels. For some high-molecular-weight phthalates, oxidized metabolites are found in higher concentrations than the simple monoester, making them more sensitive markers. nih.govnih.gov
Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent phthalate and its metabolites is crucial. Phthalate metabolites generally have short half-lives, meaning their presence in urine reflects recent exposure. nih.gov
Stability: The chosen metabolite should be stable in the biological matrix during collection, storage, and analysis to ensure accurate quantification.
While specific validation data for this compound is not extensively documented in publicly available literature, the principles applied to other phthalate monoesters, such as Mono(2-ethylhexyl) Phthalate (MEHP), Mono-n-butyl Phthalate (MBP), and their oxidized counterparts (e.g., MEOHP, MEHHP), provide a framework for its potential use as a biomarker. nih.govnih.gov The measurement of urinary phthalate metabolites is the most common and preferred approach for investigating phthalate exposure in humans. nih.gov
Analytical Techniques for Quantifying Phthalate Monoesters in Biological Matrices
The accurate quantification of phthalate monoesters in biological matrices such as urine necessitates highly sensitive and specific analytical methods. The most commonly employed techniques are chromatography-based, coupled with mass spectrometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the analysis of phthalate metabolites in biological samples. chromatographyonline.comnih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of metabolites in complex matrices like urine. chromatographyonline.com
Key features of HPLC-MS/MS for phthalate monoester analysis:
Sample Preparation: Urine samples typically undergo enzymatic deconjugation to release the glucuronidated forms of the monoesters, followed by a sample clean-up and concentration step, often using solid-phase extraction (SPE). chromatographyonline.comnih.gov
Chromatographic Separation: A high-performance liquid chromatography (HPLC) system separates the different phthalate metabolites based on their chemical properties before they enter the mass spectrometer. nih.gov
Detection and Quantification: Tandem mass spectrometry (MS/MS) provides highly specific detection by monitoring the transition of a specific precursor ion (the metabolite of interest) to a product ion. Isotope dilution is often used, where a labeled internal standard is added to the sample to ensure high accuracy and precision. nih.govnih.gov
Methods have been developed to simultaneously quantify a large number of phthalate metabolites in a single analysis. nih.govnih.gov While specific HPLC-MS/MS methods for this compound are not widely published, the established protocols for other phthalate monoesters are readily adaptable for its quantification. s4science.atepa.gov
| Parameter | Typical Value/Method |
| Sample Volume | 100 µL - 1 mL of urine |
| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase), Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-phase HPLC |
| Ionization | Electrospray Ionization (ESI), negative mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Quantification | Isotope dilution with labeled internal standards |
| Limits of Detection | Low ng/mL range |
Interactive Data Table: Typical HPLC-MS/MS Parameters for Phthalate Monoester Analysis
Advanced Spectrometric Methods (e.g., Time-of-Flight High-Resolution Mass Spectrometry)
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, offers significant advantages for the analysis of phthalate metabolites. thermofisher.cnnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites and can help in their identification. nih.gov This is particularly useful in metabolomics studies aimed at discovering new biomarkers of phthalate exposure. nih.gov The high selectivity of HRMS can also help to distinguish between isomeric compounds. thermofisher.cn
Fluorescence Tracing Techniques for Toxicokinetic Studies
While not a routine biomonitoring tool, fluorescence tracing techniques have been applied in research settings to study the toxicokinetics of phthalate monoesters. This involves labeling the monoester with a fluorescent probe to visualize its absorption, distribution, and elimination in experimental models. Such studies provide valuable data on the fate of these compounds in the body, which is essential for interpreting biomonitoring data.
Considerations for Sample Collection, Preparation, and Storage in Biomonitoring Studies
The integrity of the biological sample is paramount for obtaining reliable biomonitoring data. Due to the ubiquitous nature of phthalates in the environment and laboratory settings, stringent protocols for sample collection, preparation, and storage are necessary to prevent contamination. cdc.gov
Key considerations include:
Sample Collection: Urine is the most common matrix for phthalate biomonitoring. nih.gov Collection should be done in pre-screened containers that are known to be free of phthalate contamination. cdc.gov
Sample Preparation: All labware, solvents, and reagents used in sample preparation must be carefully selected and handled to avoid introducing external phthalates. cdc.gov The use of glass and stainless steel is preferred over plastic materials.
Sample Storage: Urine samples are typically frozen at -20°C or lower to ensure the stability of the phthalate metabolites until analysis. cdc.govnih.gov Studies have shown that phthalate metabolites are generally stable under these frozen conditions for extended periods.
Insufficient Data for Article on this compound Exposure Assessment
A comprehensive review of available scientific literature and biomonitoring data reveals a significant lack of specific information required to generate a detailed article focusing solely on the chemical compound this compound, as per the provided outline. The user's request for an in-depth analysis of population-level exposure assessment, including demographic variability and exposure routes for this specific compound, cannot be fulfilled at this time due to the absence of dedicated research studies and findings.
Biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have extensively studied human exposure to various phthalates by measuring their urinary metabolites. epa.govnih.gov However, these studies have predominantly focused on the monoesters of more commonly used phthalates, including:
Mono(2-ethylhexyl) phthalate (MEHP) cdc.govnih.gov
Monoethyl phthalate (MEP) nih.govresearchgate.net
Monobutyl phthalate (MBP) nih.govresearchgate.net
Monobenzyl phthalate (MBzP) nih.govchromatographyonline.com
The existing body of research provides extensive data on the methodological aspects of population-level exposure assessment for these and other widely recognized phthalate monoesters. This includes analyses of demographic variability (e.g., differences in exposure levels based on age, gender, and ethnicity) and the primary routes of human exposure, such as ingestion, inhalation, and dermal contact. mdpi.comnih.govnih.govresearchgate.netnih.govepa.gov For instance, studies have shown that diet is a major source of exposure to high-molecular-weight phthalates, while personal care products are significant contributors to exposure to low-molecular-weight phthalates. nih.govresearchgate.net
Despite the robust methodologies developed for assessing phthalate exposure in human populations, these have not been specifically applied or reported for this compound in the available literature. The search for biomonitoring data, detailed research findings, and data tables related to this particular compound did not yield sufficient results to construct a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements.
Therefore, to maintain scientific accuracy and avoid the fabrication of information, the requested article focusing solely on this compound cannot be generated.
No Information Available for this compound
Extensive research has been conducted to gather information on the chemical compound This compound in relation to its biological interactions, as per the requested article outline. However, a thorough search of scientific literature and databases has revealed a significant lack of specific data for this particular compound.
The search for mechanistic investigations, including molecular interactions with nuclear receptors (such as PPARs), modulation of cellular pathways (lipid biogenesis, oxidative stress, inflammatory response, and epigenetic modifications), and its effects on cellular processes in model systems, did not yield any relevant results for this compound.
Conversely, a substantial body of scientific literature is available for a closely related compound, Mono(2-ethylhexyl) Phthalate (MEHP) . Research on MEHP extensively covers the topics outlined in the request, including its interactions with PPARγ, effects on lipid metabolism, induction of oxidative stress, role in inflammatory pathways, and influence on epigenetic markers.
Given the constraints of the available scientific data, it is not possible to generate a scientifically accurate article that focuses solely on this compound as requested. We can, however, produce a detailed and thoroughly researched article on Mono(2-ethylhexyl) Phthalate (MEHP) , following the provided outline, should this be of interest.
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Mechanistic Investigations of Phthalate Monoester Biological Interactions
Effects on Cellular Processes in Model Systems
Impact on Cell Cycle Regulation (e.g., cell cycle arrest)
No studies were identified that investigated the effects of Mono(2-methylpentyl) Phthalate (B1215562) on the regulation of the cell cycle.
Induction of Programmed Cell Death (Apoptosis)
There is no available research on the ability of Mono(2-methylpentyl) Phthalate to induce apoptosis.
Investigation in Specific Cellular Models (e.g., mouse spermatogonia-derived cell lines, embryonic cell cultures)
No published studies were found that utilized mouse spermatogonia-derived cell lines or embryonic cell cultures to investigate the biological effects of this compound.
Computational and Predictive Modeling of Phthalate Monoesters
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Biodegradability
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. For phthalate (B1215562) monoesters, QSAR modeling is crucial for predicting their persistence and biodegradability in various environmental compartments.
The biodegradability of phthalates is influenced by molecular properties such as the length and branching of the alkyl side chain. Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable. QSAR models for the degradation of phthalic acid esters (PAEs) often use a combination of molecular descriptors, including quantum chemical parameters and soil properties, to predict degradation rates. nih.gov For instance, a 3D-QSAR model was developed to analyze the comprehensive biodegradability of PAEs during water treatment, which aids in designing more environmentally friendly substitutes. mdpi.com
Key molecular descriptors used in these models can include:
LogKow (Octanol-Water Partition Coefficient): Indicates the hydrophobicity of the molecule. Higher hydrophobicity can lead to greater sorption to soil and sediment, potentially reducing bioavailability for microbial degradation.
Molecular Weight: Larger molecules may be more resistant to degradation due to steric hindrance.
Quantum Chemical Parameters: Descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and charges on specific atoms (qC-) have been identified as predominant factors in determining the degradation rate constant (logk) for PAEs in soil. nih.gov
Studies have shown that all phthalate monoesters, from n-butyl to isononyl monoester, are readily biodegradable, achieving degradation rates of 90% or more under tested conditions. nih.gov QSAR models help to refine these predictions by accounting for subtle structural differences, such as the branching in the 2-methylpentyl side chain of Mono(2-methylpentyl) Phthalate, which could influence the rate and pathway of its biodegradation compared to linear isomers.
Table 1: Typical Molecular Descriptors in QSAR Models for Phthalate Biodegradability
| Descriptor Category | Specific Descriptor Example | Relevance to Biodegradability |
|---|---|---|
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |
| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's susceptibility to electrophilic attack, a common step in degradation. nih.gov |
| Physicochemical | LogKow | Predicts partitioning between aqueous and organic phases (e.g., soil organic matter). |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, indicating potential steric hindrance for enzymatic action. |
In Silico Prediction of Biotransformation Pathways
In silico models are increasingly used to predict the metabolic fate of xenobiotics, including the biotransformation of phthalate monoesters. These models use knowledge-based systems and machine learning algorithms to predict the likely sites of metabolism on a molecule and the resulting metabolites.
The primary biotransformation of phthalate diesters in organisms involves hydrolysis to their corresponding monoesters, such as this compound. mdpi.com This initial step is often followed by further metabolism of the monoester. nih.gov For phthalate monoesters with alkyl chains, the major metabolic pathways involve oxidation of the side chain. nih.gov Common reactions include:
Omega (ω)-oxidation: Oxidation at the terminal carbon of the alkyl chain.
Omega-1 (ω-1)-oxidation: Oxidation at the carbon atom adjacent to the terminal carbon.
These initial hydroxylation reactions are typically followed by further oxidation to form carboxylic acid derivatives. nih.gov For this compound, in silico models would predict several potential metabolites resulting from the oxidation of the branched 2-methylpentyl chain at various positions. The kinetics of these monoesters and their secondary metabolites can be predicted and compared to their parent diesters. nih.gov Computational tools can help identify which metabolites are most likely to form, guiding analytical chemists in searching for them in biological samples.
A study on the degradation of Di-(2-ethylhexyl) phthalate (DEHP) identified its monoester, MEHP, as a key intermediate, which is then broken down into phthalic acid by a serine hydrolase enzyme. nih.gov In silico characterization and docking simulations of this MEHP hydrolase have provided a structural basis for understanding how it accommodates and cleaves various phthalate monoesters. nih.gov
Development of Predictive Models for Environmental Transport and Exposure
Predictive models are essential for estimating the movement, distribution, and concentration of chemicals like this compound in the environment and for assessing human exposure. These models integrate chemical properties with environmental parameters to simulate fate and transport processes.
Environmental Transport Models: Models like HYDRUS-1D are used to simulate the movement of water, heat, and solutes in soil and groundwater. researchgate.netnih.gov Such models can predict the transport of phthalate esters from sources like biosolid-amended soil into groundwater. researchgate.netnih.gov Key input parameters for these models include the compound's adsorption coefficient (related to its carbon chain number), solubility, and degradation rate. researchgate.netnih.gov The partitioning of organic contaminants between water and solid surfaces, a critical process controlling their transport, can also be predicted using molecular dynamics simulations. princeton.edu Other models focus on the leaching of phthalates from microplastics in aquatic environments, considering factors like temperature, turbulence, and salinity. nih.gov
Exposure Models: Human exposure to phthalates occurs through multiple pathways, including ingestion, inhalation, and dermal contact. nih.gov Predictive exposure models aim to quantify this intake by combining concentrations of phthalates in various media (air, dust, food, water) with human activity patterns. nih.govresearchgate.net These "indirect" models can be compared with "biomonitoring" studies, which back-calculate exposure from measured concentrations of metabolites in urine. nih.gov Integrated frameworks that combine exposure models with pharmacokinetic models are being developed to provide a more comprehensive assessment of population-scale risks by linking external exposure to internal dosimetry. researchgate.netvt.edu
Table 3: Key Parameters for Environmental Transport and Exposure Models of Phthalates
| Parameter | Description | Relevance |
|---|---|---|
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Determines partitioning between air and other environmental compartments (soil, water). |
| Water Solubility | The maximum concentration of a chemical that will dissolve in pure water. | Influences mobility in aquatic systems and leaching from soil. |
| Soil-Water Partition Coefficient (Kd) | Ratio of the chemical concentration in soil to the concentration in the aqueous phase at equilibrium. | Governs leaching potential and transport in soil. Higher adsorption is seen with increasing carbon chain number. researchgate.netnih.gov |
| Degradation Half-Life | The time required for the concentration of a substance to decrease to half its initial value. | Determines the persistence of the chemical in a specific environmental medium. |
| Dietary Intake Rate | Amount of different food items consumed per day. | A critical input for models assessing human exposure through ingestion. researchgate.net |
Research Gaps and Future Academic Directions for Phthalate Monoester Research
Targeted Research on Specific Monoesters, including Mono(2-methylpentyl) Phthalate (B1215562), and their Unique Environmental and Biological Fates
A significant research gap is the lack of specific data for a vast number of individual phthalate monoesters, including Mono(2-methylpentyl) Phthalate. The majority of current literature focuses on metabolites of high-production-volume phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). nih.gov Future research must prioritize targeted studies on these less-characterized monoesters.
The unique chemical structures of these compounds, such as the branched alkyl chain in this compound, may significantly influence their environmental and biological behavior. Structure-activity relationships have been observed for other phthalates, where factors like the length and branching of the alkyl chain affect toxicological potency and degradation rates. nih.govnih.gov It is crucial to investigate how the specific structure of this compound impacts its persistence in various environmental compartments (soil, water, sediment), its potential for bioaccumulation, and its specific metabolic pathways in different organisms. Understanding these unique fates is essential for accurate environmental risk assessment.
Elucidation of Complex Environmental Degradation Networks for Diverse Phthalate Monoesters
Future research should focus on identifying the specific microbial consortia responsible for the degradation of a wider range of monoesters. Studies have shown that the degradation of complex organic compounds often involves the syntrophic action of several different microorganisms. researchgate.net The complete mineralization pathways, from the monoester to carbon dioxide and water, need to be mapped. nih.gov It is also vital to understand how environmental variables—such as temperature, pH, salinity, and the presence of co-contaminants—influence the efficiency and byproducts of these degradation networks. researchgate.net
| Monoester Compound | Sediment Type | Temperature (°C) | Half-Life (hours) |
| Mono-ethyl phthalate | Marine & Freshwater | 22 | 16 - 39 |
| Mono-n-butyl phthalate | Marine & Freshwater | 22 | 16 - 39 |
| Mono-benzyl phthalate | Marine & Freshwater | 22 | 16 - 39 |
| Mono-2-ethyl-hexyl phthalate | Marine & Freshwater | 22 | 16 - 39 |
| Mono-n-octyl phthalate | Marine & Freshwater | 22 | 16 - 39 |
| This compound | Data Not Available | - | - |
Note: The data presented is generalized from studies on various mono-alkyl phthalate esters in natural sediments. Specific half-life can vary based on precise environmental conditions. There is a notable absence of specific degradation data for this compound, highlighting a key research gap.
Advanced Biomonitoring Strategies for Comprehensive Exposure Profiling Across Different Populations and Life Stages
Human biomonitoring is a critical tool for assessing internal exposure to phthalates, which is typically achieved by measuring the concentration of monoester and secondary oxidative metabolites in urine. nih.govepa.gov Widespread exposure to common phthalates has been confirmed in numerous studies across the globe. nih.govresearchgate.netnih.gov Data from large-scale surveys like the National Health and Nutrition Examination Survey (NHANES) in the U.S. and the German Environmental Specimen Bank have provided invaluable insights into exposure trends over time. nih.govepa.gov
However, current biomonitoring programs often target a limited number of metabolites from the most common phthalates. epa.govnih.gov A significant future direction is the development and validation of analytical methods to detect a broader array of phthalate metabolites, including those from parent compounds like di(2-methylpentyl) phthalate. researchgate.netcdc.govcdc.gov This will provide a more accurate and complete picture of the true extent of human exposure to the entire class of phthalates. Furthermore, these advanced strategies must be applied to assess exposure in vulnerable and understudied populations, such as pregnant women, infants, and occupationally exposed individuals, to better understand life-stage-specific risks and exposure disparities. ewg.orgnih.govacs.org
| Parent Phthalate | Primary Metabolite (Monoester) | Secondary Oxidative Metabolites |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) | MEOHP, MEHHP, MECPP, etc. |
| Dibutyl phthalate (DBP) | Monobutyl phthalate (MBP) | 3-OH-MBP, etc. |
| Diisobutyl phthalate (DiBP) | Mono-isobutyl phthalate (MiBP) | 2-OH-MiBP, etc. |
| Butyl benzyl (B1604629) phthalate (BBzP) | Monobenzyl phthalate (MBzP) | - |
| Diethyl phthalate (DEP) | Monoethyl phthalate (MEP) | - |
| Di(2-methylpentyl) phthalate | This compound | Unknown |
Note: This table lists some of the most frequently monitored phthalate metabolites. The secondary oxidative metabolites for many parent phthalates, particularly less common ones, have not been fully identified or are not routinely included in biomonitoring studies.
Deeper Mechanistic Understanding of Cellular and Molecular Interactions in Non-Mammalian and Mammalian Models
It is widely recognized that phthalate monoesters, rather than the parent diesters, are often the biologically active molecules responsible for toxic effects. mdpi.comnih.gov Research on well-studied monoesters has identified several key mechanisms of toxicity, including the disruption of the endocrine system, interference with cellular signaling, and induction of oxidative stress. nih.govscialert.netmdpi.com For example, certain monoesters can activate nuclear receptors like the peroxisome proliferator-activated receptors (PPARs), leading to downstream effects on lipid metabolism and gene expression. nih.gov
A major gap remains in understanding the specific molecular initiating events for the vast majority of phthalate monoesters. Future research must employ a range of in vitro and in vivo models, from human cell lines to non-mammalian (e.g., zebrafish) and mammalian organisms, to dissect these mechanisms. researchgate.netnih.govdiva-portal.org It is critical to determine how structural variations between different monoesters, such as the alkyl chain of this compound, influence their binding affinity to cellular receptors and their ability to trigger specific toxicological pathways. nih.govnih.gov This knowledge is fundamental to predicting the potential health risks associated with exposure.
Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Mechanistic Research
The advent of "omics" technologies—transcriptomics, metabolomics, proteomics, and epigenomics—offers a powerful, hypothesis-free approach to uncover the biological impacts of chemical exposures. nih.gov Studies have begun to apply these tools to phthalates, revealing alterations in gene expression, shifts in metabolic pathways, and changes in DNA methylation following exposure. nih.govnih.govmdpi.comresearchgate.net For instance, integrated transcriptomic and metabolomic analyses have linked phthalate exposure to disruptions in carbohydrate, lipid, and amino acid metabolism. nih.gov
The continued and expanded integration of these technologies is a vital future direction for phthalate monoester research. Applying multi-omics approaches to cells or organisms exposed to less-studied compounds like this compound can provide a comprehensive, systems-level view of their biological effects. mdpi.com This can help identify novel toxicity pathways, discover sensitive biomarkers of effect, and build more accurate adverse outcome pathways (AOPs), ultimately improving the ability to assess risk from complex environmental exposures.
Development of Environmentally Benign Phthalate Substitutes Based on Monoester Degradability and Interaction Profiles
Growing regulatory pressure and public concern have spurred the development of alternative plasticizers to replace hazardous phthalates. uml.eduumd.edu However, this has also raised concerns about "regrettable substitution," where a replacement chemical may prove to be equally or more harmful than the substance it replaced. acs.org
A forward-thinking academic direction is to proactively use our understanding of phthalate monoesters to design safer alternatives. The ideal substitute would be a chemical that readily biodegrades into non-toxic metabolites and whose own monoester form exhibits minimal interaction with biological pathways. researchgate.net Future research should focus on establishing clear design criteria for new plasticizers based on the degradability and toxicological profiles of their potential monoester metabolites. By screening new compounds for these properties early in the development process, it may be possible to create a new generation of plasticizers that are both functional and environmentally benign, avoiding the pitfalls of past substitutions. acs.orgnist.gov
| Alternative Class | Examples | Primary Applications |
| Terephthalates | Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) | General purpose PVC plasticizer |
| Cyclohexanoates | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Toys, medical devices, food contact |
| Citrates | Acetyl tributyl citrate (B86180) (ATBC) | Toys, food wrap, medical devices |
| Benzoates | Diethylene glycol dibenzoate (DGD B) | Adhesives, sealants, flooring |
| Bio-based | Epoxidized soybean oil (ESBO) | Stabilizer and co-plasticizer in PVC |
Q & A
Q. What are the primary metabolic pathways of this compound in humans?
- Methodological Answer : Metabolism involves hydrolysis and oxidation. Initial hydrolysis yields primary metabolites (e.g., MEHP), which undergo further oxidation to form secondary metabolites like MEHHP and MEOHP. These pathways are critical for understanding bioactivation and detoxification mechanisms, as shown in DEHP metabolism studies .
Q. How should researchers design epidemiological studies to minimize confounding in phthalate exposure assessments?
- Methodological Answer : Adjust for covariates such as age, sex, and socioeconomic status while avoiding overadjustment for mediators (e.g., hormone levels). Use directed acyclic graphs (DAGs) to identify confounding pathways, as recommended in critiques of analytic strategies for mediation analysis .
Advanced Research Questions
Q. How can conflicting findings on the reproductive toxicity of this compound be resolved?
- Methodological Answer : Apply systematic review frameworks to evaluate confidence levels (e.g., "Robust," "Moderate," "Indeterminate") across human and animal studies. Heterogeneity sources, such as dose-relevance and pharmacokinetic differences (e.g., species-specific metabolic rates), should be analyzed using narrative synthesis or meta-analysis . For example, transcriptome studies in placental cells reveal MEHP-induced dysregulation of steroidogenic pathways, which may explain species-specific outcomes .
Q. What experimental approaches are needed to assess the cumulative risk of this compound with co-occurring phthalates?
- Methodological Answer : Conduct mixture toxicity studies using factorial designs to evaluate additive, synergistic, or antagonistic effects. Prioritize phthalates with shared metabolic pathways (e.g., oxidative stress endpoints) and integrate pharmacokinetic models to account for concurrent exposure scenarios, as outlined in EPA cumulative risk assessment protocols .
Q. How do oxidative metabolites of this compound influence its toxicity profile?
- Methodological Answer : Secondary metabolites like MEHHP and MECPP exhibit higher bioactivity than parent compounds. In vitro assays (e.g., placental cell cultures) show that oxidative stress and PPARγ activation by these metabolites correlate with adverse developmental outcomes. Dose-response relationships should be validated using isotopically labeled standards in mechanistic studies .
Q. What are the key data gaps in understanding the renal toxicity of this compound?
- Methodological Answer : Limited data exist on dose-dependent glomerular filtration rate (GFR) alterations. Future studies should combine urinary metabolite quantification (e.g., MEP, MEHP) with renal injury biomarkers (e.g., KIM-1, NGAL) in longitudinal cohorts, adjusting for hypertension as a potential modifier .
Data Analysis and Contradiction Management
Q. How should researchers address variability in urinary phthalate metabolite measurements across populations?
- Methodological Answer : Standardize creatinine correction and account for temporal variability (e.g., spot vs. 24-hour urine). For example, NHANES and CHMS data show consistent geometric mean concentrations of MEHHP and MEOHP across populations, suggesting robust exposure biomarkers when protocols are harmonized .
Q. What statistical tools are effective for synthesizing conflicting evidence on phthalate toxicity?
- Methodological Answer : Use sensitivity analyses to weigh studies by sample size, exposure precision, and risk of bias. For "Indeterminate" confidence ratings (per systematic review criteria), Bayesian meta-regression can quantify uncertainty from pharmacokinetic extrapolations .
Research Gaps and Priorities
Q. What mechanistic studies are needed to clarify the endocrine-disrupting effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
